2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803590-27-3
VCID: VC2887687
InChI: InChI=1S/C8H15N3O.ClH/c1-2-11-7-8(6-10-11)5-9-3-4-12;/h6-7,9,12H,2-5H2,1H3;1H
SMILES: CCN1C=C(C=N1)CNCCO.Cl
Molecular Formula: C8H16ClN3O
Molecular Weight: 205.68 g/mol

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride

CAS No.: 1803590-27-3

Cat. No.: VC2887687

Molecular Formula: C8H16ClN3O

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride - 1803590-27-3

Specification

CAS No. 1803590-27-3
Molecular Formula C8H16ClN3O
Molecular Weight 205.68 g/mol
IUPAC Name 2-[(1-ethylpyrazol-4-yl)methylamino]ethanol;hydrochloride
Standard InChI InChI=1S/C8H15N3O.ClH/c1-2-11-7-8(6-10-11)5-9-3-4-12;/h6-7,9,12H,2-5H2,1H3;1H
Standard InChI Key CPNHQPJZSPEPFS-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)CNCCO.Cl
Canonical SMILES CCN1C=C(C=N1)CNCCO.Cl

Introduction

Chemical Identity and Structure

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride is a pyrazole derivative consisting of a 1-ethyl-1H-pyrazole core with an aminoethanol group attached via a methylene bridge at the 4-position, existing as the hydrochloride salt. The compound's formal identification parameters and structural characteristics are summarized below.

Identification Parameters

The compound is uniquely identifiable through several standardized chemical identifiers:

ParameterValue
CAS Registry Number1803590-27-3
Molecular FormulaC₈H₁₆ClN₃O
Molecular Weight205.69 g/mol
MDL NumberMFCD28139449
SMILES CodeOCCNCC1=CN(CC)N=C1.[H]Cl

Table 1: Chemical identifiers for 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride

Structural Features

The molecular structure comprises:

  • A five-membered pyrazole heterocyclic core

  • An ethyl substituent at the N1 position of the pyrazole ring

  • A methylamino-ethanol group attached at the C4 position

  • A hydrochloride salt formation

The presence of the hydrochloride salt form typically enhances water solubility compared to the free base form, making it potentially more suitable for various biomedical applications and formulations .

VendorPackage SizePrice
FUJIFILM Wako1g150,500 JPY
FUJIFILM Wako2.5g, 5g, 10g, 100mg, 250mg, 500mgVarious (not specified)
CymitQuimica250mg453.00 EUR
CymitQuimica2500mg1,658.00 EUR
AmbeedVarious quantitiesNot specified
AccelaChemListed as product SY166530Not specified

Table 2: Commercial availability of 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride

Chemical Properties and Characterization

Physical Properties

The compound contains multiple functional groups that influence its physical behavior:

  • The hydrochloride salt formation typically enhances water solubility

  • The presence of a hydroxyl group (-OH) and secondary amine (-NH-) provides hydrogen bond donors

  • The pyrazole nitrogen atoms and hydroxyl oxygen serve as hydrogen bond acceptors

  • The ethyl group contributes to lipophilicity

These structural features suggest that the compound may possess moderate water solubility while maintaining some degree of lipophilicity, properties that could be relevant for its applications in medicinal chemistry .

Related Compounds and Structural Context

Understanding the compound's relationship to similar structures provides context for its potential applications and properties.

Structural Analogs

Several related compounds containing the 1-ethyl-1H-pyrazole scaffold appear in the research literature:

  • 1-Ethyl-1H-pyrazol-4-amine (CAS: 876343-24-7) serves as a key building block in pharmaceutical development .

  • Various pyrimidinyl derivatives incorporating the 1-ethyl-1H-pyrazol-4-yl group have been synthesized, including:

    • (1S,2S,3R,4R)-3-({2-[(1-ethyl-1H-pyrazol-4-yl)amino]-5-nitropyrimidin-4-yl}amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide

    • (1R,2R,3S,5R)-2-({5-chloro-2-[(1-ethyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}amino)-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxamide

  • 1-Ethyl-5-iodopyrazole (CAS: 1392274-29-1) and 1-ethyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 1392274-30-4) represent other functionalized 1-ethyl-pyrazole derivatives available commercially .

Bioactive Derivatives

The 1-ethyl-1H-pyrazol-4-yl structural motif appears in compounds with documented biological activity:

A notable example is 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (designated as compound 7w), which demonstrates potent glycine transporter 1 (GlyT1) inhibitory activity (IC₅₀=1.8 nM). This compound shows favorable pharmacokinetic properties, including good plasma exposure and brain penetration in rats, and has shown efficacy in rodent models of schizophrenia .

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